
Benzhydrol-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzhydrol-d10 is a deuterated derivative of bisphenol A (BPA).
作用機序
Target of Action
Benzhydrol-d10, also known as Bis(2,3,4,5,6-pentadeuteriophenyl)methanol or diphenyl-d5-Methanol, is a deuterated compound that is primarily used in research applications It is known to be an intermediate in the preparation of labeled modafinil , a medication used to treat sleep disorders.
Mode of Action
Given its use as an intermediate in the synthesis of modafinil , it may share some of the pharmacological properties of this drug. Modafinil is known to interact with various neurotransmitter systems in the brain, but its precise mechanism of action is still a subject of research .
Biochemical Pathways
As an intermediate in the synthesis of modafinil , it may indirectly influence the biochemical pathways affected by this drug. Modafinil is known to influence several neurotransmitter systems in the brain, including dopamine, norepinephrine, histamine, orexin, and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
As an intermediate in the synthesis of modafinil , it may share some of the pharmacokinetic properties of this drug. Modafinil is known to be well-absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours . It is extensively metabolized in the liver, with a half-life of approximately 15 hours .
Result of Action
As an intermediate in the synthesis of modafinil , it may indirectly contribute to the effects of this drug. Modafinil is known to promote wakefulness and alertness, improve mood, enhance cognitive function, and increase motivation and vigilance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzhydrol-d10 typically involves the deuteration of bisphenol A. The process includes the replacement of hydrogen atoms with deuterium atoms in the phenyl rings. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms .
化学反応の分析
Types of Reactions
Benzhydrol-d10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
Benzhydrol-d10 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of deuterated compounds.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium
類似化合物との比較
Similar Compounds
Benzyl-2,3,4,5,6-d5 alcohol: Another deuterated compound with similar applications in analytical chemistry and metabolic studies.
Benzaldehyde-d6: Used in similar research applications, particularly in NMR spectroscopy.
Vanillin-(methoxy-d3): Employed in flavor and fragrance industries as well as in scientific research.
Uniqueness
Benzhydrol-d10 stands out due to its specific deuteration pattern, which provides unique properties and applications. Its stability and reactivity make it a valuable compound in various fields, offering advantages over non-deuterated analogs.
特性
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-LHNTUAQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the main focus of the research paper on benzhydrol and benzhydrol-d10?
A1: The research paper focuses on analyzing the charge density and performing computational studies on both benzhydrol and its deuterated analog, this compound []. This suggests the researchers are interested in understanding the electronic structure and properties of these molecules.
Q2: What kind of information can be derived from studying charge density in molecules like benzhydrol and this compound?
A2: Charge density analysis can provide insights into the distribution of electrons within a molecule. This information is valuable for understanding various molecular properties such as reactivity, intermolecular interactions, and spectroscopic behavior []. Comparing the charge density of benzhydrol and this compound could reveal how deuterium substitution affects these properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
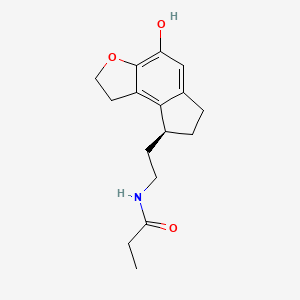
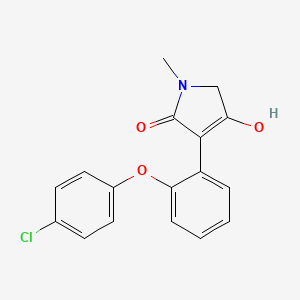
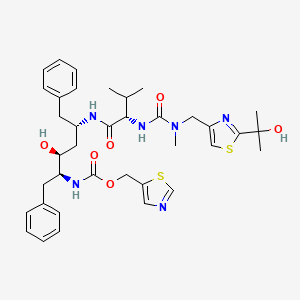
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
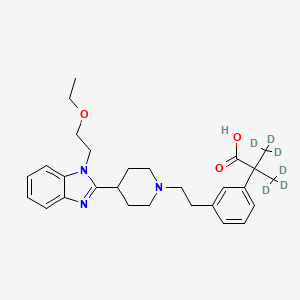
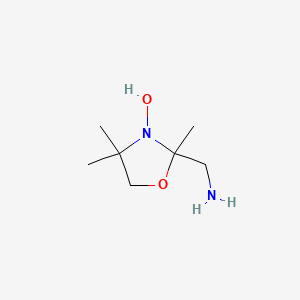
![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)
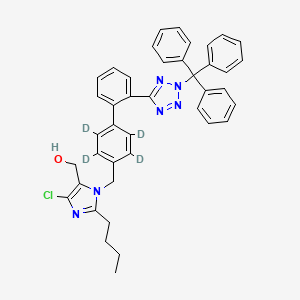
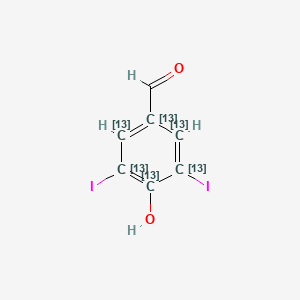
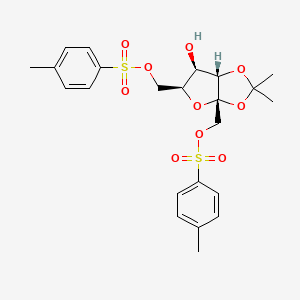
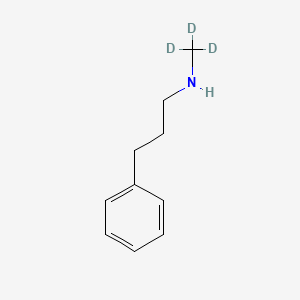

![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)
